molecular formula C18H16N2O2S3 B11970096 3-allyl-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

3-allyl-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

Cat. No.: B11970096
M. Wt: 388.5 g/mol
InChI Key: BBQNHJQHAJRDIG-UHFFFAOYSA-N
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Description

3-allyl-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound with a unique structure that includes a thienyl group, a sulfanyl group, and a tetrahydrocyclopenta-thieno-pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-allyl-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) . The reaction conditions often require a primary amine and may involve nucleophilic addition and subsequent cyclization into the desired pyrimidinone structure .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-allyl-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-allyl-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thienyl and sulfanyl groups. These interactions may modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-allyl-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one lies in its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H16N2O2S3

Molecular Weight

388.5 g/mol

IUPAC Name

10-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one

InChI

InChI=1S/C18H16N2O2S3/c1-2-8-20-17(22)15-11-5-3-6-13(11)25-16(15)19-18(20)24-10-12(21)14-7-4-9-23-14/h2,4,7,9H,1,3,5-6,8,10H2

InChI Key

BBQNHJQHAJRDIG-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)C3=CC=CS3)SC4=C2CCC4

Origin of Product

United States

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